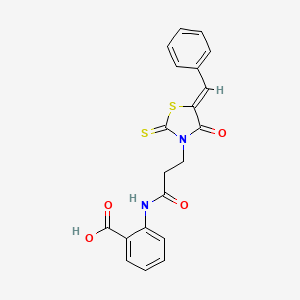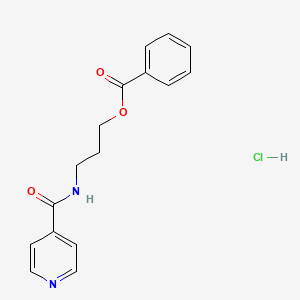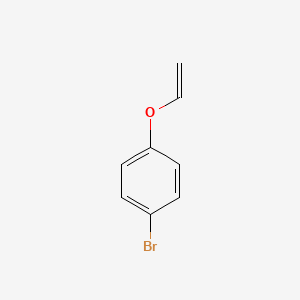
1-Bromo-4-(vinyloxy)benzene
Vue d'ensemble
Description
1-Bromo-4-(vinyloxy)benzene is a chemical compound with the CAS Number: 1005-61-4 . It has a molecular weight of 199.05 . The IUPAC name for this compound is this compound . It is stored at a temperature of 2-8°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1H2 . This indicates that the compound has a benzene ring with a bromine atom and a vinyloxy group attached to it.Physical And Chemical Properties Analysis
This compound is a liquid with a molecular weight of 199.05 . It is stored at a temperature of 2-8°C . The exact density, boiling point, melting point, and flash point are not provided in the search results.Applications De Recherche Scientifique
Thermal Decomposition and Flame Retardancy
Research into brominated flame retardants like 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) examines thermal decomposition mechanisms, contributing to understanding the behavior of brominated compounds in fire retardant applications. This work suggests that similar brominated compounds, potentially including 1-Bromo-4-(vinyloxy)benzene, could be used to enhance fire safety in materials (Altarawneh & Dlugogorski, 2014).
Luminescent Nanoporous Polymers
The Heck coupling reaction has been employed to synthesize luminescent nanoporous inorganic–organic hybrid polymers using vinyl-terminated double four-ring siloxane cages with aromatic bromide monomers. This indicates the potential for this compound in constructing similar luminescent materials useful for detection and sensing applications (Sun, Liang, & Yu, 2015).
Palladium-Catalyzed Synthesis
A palladium-catalyzed procedure has been developed for synthesizing benzil derivatives from aryl bromides, showcasing the utility of brominated compounds in complex organic synthesis processes. This method highlights how this compound might be applied in synthesizing valuable organic molecules (Kim, Park, Lim, & Kim, 2011).
Advanced Material Design
Research on polymers and copolymers featuring vinyl and bromine functionalities demonstrates the vast potential of these compounds in creating materials with specific physical properties, such as high thermal stability and modifiable surface characteristics. This suggests that this compound could be similarly leveraged in material science for designing novel polymers with tailored features (Vandenbergh, Cosemans, Lutsen, Vanderzande, & Junkers, 2012).
Safety and Hazards
1-Bromo-4-(vinyloxy)benzene is labeled with the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
1-bromo-4-ethenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNABDIAKJRGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-((7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2655703.png)
![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2655704.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655705.png)
![2-[1-(2-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2655707.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide](/img/structure/B2655708.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2655709.png)
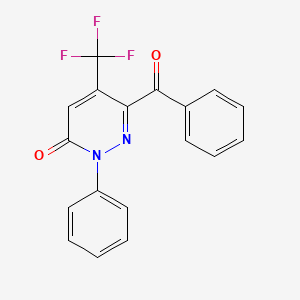
![4-[butyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2655713.png)
![4-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2655715.png)
![3-chloro-4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2655717.png)
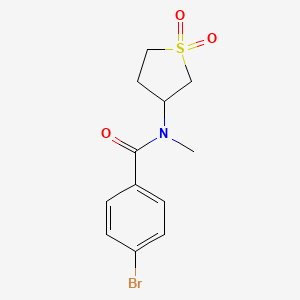
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2655722.png)
